molecular formula C11H14BrNO B1375164 2-Bromo-n-(3-isopropylphenyl)acetamide CAS No. 1342772-41-1

2-Bromo-n-(3-isopropylphenyl)acetamide

Cat. No. B1375164
CAS RN: 1342772-41-1
M. Wt: 256.14 g/mol
InChI Key: SWVMKCZOUWHJAG-UHFFFAOYSA-N
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Description

“2-Bromo-n-(3-isopropylphenyl)acetamide” is a chemical compound with the molecular formula C11H14BrNO. It has an average mass of 256.139 Da and a monoisotopic mass of 255.025864 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Bromo-n-(3-isopropylphenyl)acetamide” can be represented by the SMILES notation: CC(C)c1ccc(c(c1)Br)NC(=O)C . This indicates that the compound contains an isopropyl group attached to a phenyl ring, which is further connected to an acetamide group through a bromine atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-n-(3-isopropylphenyl)acetamide” include a density of 1.4±0.1 g/cm³, a boiling point of 366.4±35.0 °C at 760 mmHg, and a flash point of 175.4±25.9 °C . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 2-Bromo-N-(phenylsulfonyl)acetamide derivatives have been synthesized and studied for their antimicrobial activity. The synthesized compounds, including variations of 2-bromo-N-(3-isopropylphenyl)acetamide, exhibited significant antimicrobial properties (Fahim & Ismael, 2019).

Anticancer Applications

  • Derivatives of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally related to 2-bromo-n-(3-isopropylphenyl)acetamide, have been synthesized and analyzed for their potential as anticancer drugs. These compounds showed promising results in in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Chemical Synthesis and Reactivity

  • Studies on the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, a reaction relevant to the synthesis of compounds like 2-bromo-n-(3-isopropylphenyl)acetamide, have been conducted. These reactions proceed under mild conditions without metal catalysis, suggesting efficient synthetic pathways (Qiu, Li, Ma, & Zhou, 2017).

Anticonvulsant and Antidepressant Activity

  • 2-Bromo-N-substituted phenylacetamide derivatives have been synthesized and tested for their anticonvulsant and antidepressant activities. These compounds, including those similar to 2-bromo-n-(3-isopropylphenyl)acetamide, showed promising results in reducing immobility times in animal models, indicating potential therapeutic applications (Xie, Tang, Pan, & Guan, 2013).

Molecular Structure and Assembly

  • Research on the molecular structure and assembly of N-substituted phenylacetamide derivatives, including those similar to 2-bromo-n-(3-isopropylphenyl)acetamide, has been conducted. This includes studies on intermolecular interactions and crystal structures, which are crucial for understanding the chemical properties and potential applications of these compounds (Boechat et al., 2011).

Future Directions

The future directions for “2-Bromo-n-(3-isopropylphenyl)acetamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. The compound’s bromo functionality at position 4 is a useful handle for halogen exchange or coupling chemistry, which could be exploited in future studies .

properties

IUPAC Name

2-bromo-N-(3-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(2)9-4-3-5-10(6-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMKCZOUWHJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-(3-isopropylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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